2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole
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Overview
Description
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantyl group, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, chlorinating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activities .
Scientific Research Applications
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity and selectivity. The adamantyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake. The oxadiazole ring may interact with enzymes and proteins, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties
Adamantyl Derivatives: Compounds with adamantyl groups are often used in medicinal chemistry for their stability and ability to enhance drug delivery
Oxadiazole Derivatives: These compounds are explored for their potential as antimicrobial and anti-inflammatory agents
Uniqueness
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole is unique due to its combination of these three functional groups, which confer a synergistic effect on its biological activity. This compound’s structural complexity and potential for diverse chemical modifications make it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H24ClN5O2 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H24ClN5O2/c1-29-17-4-2-14(3-5-17)7-18-25-26-19(30-18)21-8-15-6-16(9-21)11-22(10-15,12-21)28-13-24-20(23)27-28/h2-5,13,15-16H,6-12H2,1H3 |
InChI Key |
IEQATZCHYMHGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
Origin of Product |
United States |
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